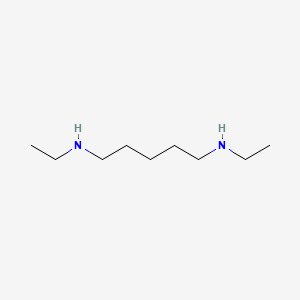
N,N'-diethylpentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diethylpentane-1,5-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-diethylpentane-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the bromine atoms on the pentane chain, forming N,N’-diethylpentane-1,5-diamine.
Industrial Production Methods: Industrial production of N,N’-diethylpentane-1,5-diamine often involves the catalytic hydrogenation of nitriles or imines derived from pentane. This method is preferred due to its efficiency and scalability. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: N,N’-diethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-diethylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-diethylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. It may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biological molecules.
Comparison with Similar Compounds
1,5-Diaminopentane (Cadaverine): Similar structure but lacks the diethyl groups.
N,N’-dimethylpentane-1,5-diamine: Similar structure with methyl groups instead of ethyl groups.
1,6-Diaminohexane (Hexamethylenediamine): Longer carbon chain with similar diamine functionality.
Uniqueness: N,N’-diethylpentane-1,5-diamine is unique due to the presence of diethyl groups, which can influence its reactivity and interactions compared to other diamines
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N,N'-diethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-10-8-6-5-7-9-11-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
BZRMPKDZBITGKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















